

# Tert-butyl 5-aminoindoline-1-carboxylate molecular weight and formula

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## Compound of Interest

Compound Name: *Tert-butyl 5-aminoindoline-1-carboxylate*

Cat. No.: *B142172*

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## Technical Guide: Tert-butyl 5-aminoindoline-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties and a representative synthetic route for **tert-butyl 5-aminoindoline-1-carboxylate**, a key intermediate in medicinal chemistry and drug discovery.

## Core Chemical Properties

**Tert-butyl 5-aminoindoline-1-carboxylate** is a protected form of 5-aminoindoline. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen allows for selective reactions at the amino group.

Property	Value
Molecular Formula	C13H18N2O2[1][2]
Molecular Weight	234.29 g/mol [1]
Alternate Names	1-Boc-5-aminoindoline, tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate[1]
CAS Number	129487-92-9[1]

## Representative Synthesis

A common and effective method for the synthesis of **tert-butyl 5-aminoindoline-1-carboxylate** involves the reduction of the corresponding nitro-substituted precursor, tert-butyl 5-nitroindoline-1-carboxylate. The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis of **tert-butyl 5-aminoindoline-1-carboxylate** via Catalytic Hydrogenation

Objective: To reduce the nitro group of tert-butyl 5-nitroindoline-1-carboxylate to an amine group, yielding the target compound.

Materials:

- tert-butyl 5-nitroindoline-1-carboxylate
- Palladium on carbon (10% Pd/C)
- Anhydrous Ethanol (or Methanol)
- Hydrogen gas (H<sub>2</sub>)
- Round-bottom flask
- Magnetic stirrer
- Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or a balloon setup)

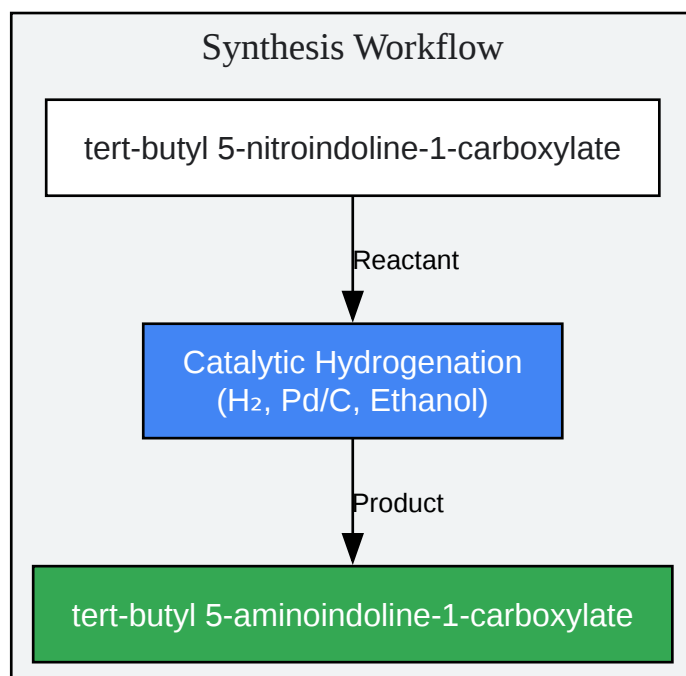
- Filtration apparatus (e.g., Celite or a syringe filter)
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a suitable round-bottom flask, dissolve **tert-butyl 5-nitroindoline-1-carboxylate** in anhydrous ethanol.
- **Catalyst Addition:** Carefully add a catalytic amount of 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).
- **Hydrogenation:** Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This process can take several hours.
- **Work-up:** Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
- **Solvent Evaporation:** Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **tert-butyl 5-aminoindoline-1-carboxylate**.
- **Purification (if necessary):** The resulting product is often of high purity. If further purification is required, techniques such as column chromatography on silica gel can be employed.

## Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of **tert-butyl 5-aminoindoline-1-carboxylate** from its nitro precursor.



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## References

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